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Compound of Interest

Compound Name: Isovouacapenol C

Cat. No.: B592900 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Isovouacapenol C is a cassane-type furanoditerpenoid isolated from plants of the Caesalpinia

genus, which are known for their rich diversity of bioactive secondary metabolites. The

structural elucidation of such natural products is a critical step in drug discovery and

development, providing the foundation for understanding their chemical properties and

biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool

for the unambiguous determination of the complex three-dimensional structure of organic

molecules like Isovouacapenol C. This application note provides a detailed overview of the

NMR techniques and protocols utilized for the complete structural assignment of

Isovouacapenol C.

The structural backbone of Isovouacapenol C, with its multiple stereocenters, presents a

significant challenge for structural analysis. A combination of one-dimensional (1D) and two-

dimensional (2D) NMR experiments is essential to piece together the molecular puzzle. This

note will detail the application of ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY),

Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond

Correlation (HMBC) experiments in the structural elucidation of this complex natural product.
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The following protocols outline the standard NMR experiments performed for the structural

elucidation of Isovouacapenol C.

Sample Preparation: A sample of pure Isovouacapenol C (typically 1-5 mg) is dissolved in 0.5

mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. The solution is

then transferred to a 5 mm NMR tube.

Instrumentation: All NMR spectra are acquired on a high-field NMR spectrometer, such as a

Bruker Avance 500 MHz instrument, equipped with a 5 mm inverse probe.

¹H NMR Spectroscopy
Purpose: To determine the number and chemical environment of protons in the molecule.

Pulse Program: A standard single-pulse experiment (e.g., zg30).

Acquisition Parameters:

Spectral Width: 12-16 ppm

Number of Scans: 16-64

Relaxation Delay (d1): 1-2 s

Acquisition Time: 2-4 s

Processing: The Free Induction Decay (FID) is Fourier transformed after applying an

exponential window function with a line broadening of 0.3 Hz. The spectrum is then phased

and baseline corrected.

¹³C NMR Spectroscopy
Purpose: To determine the number and chemical environment of carbon atoms.

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).

Acquisition Parameters:

Spectral Width: 200-220 ppm
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Number of Scans: 1024-4096

Relaxation Delay (d1): 2 s

Processing: The FID is Fourier transformed with an exponential window function (line

broadening of 1-2 Hz), followed by phasing and baseline correction.

2D COSY (Correlation Spectroscopy)
Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks, revealing adjacent

protons.

Pulse Program: A standard gradient-selected COSY experiment (e.g., cosygpqf).

Acquisition Parameters:

Spectral Width (F1 and F2): 12-16 ppm

Number of Increments (F1): 256-512

Number of Scans per Increment: 2-8

Processing: The data is processed with a sine-bell window function in both dimensions

before Fourier transformation.

2D HSQC (Heteronuclear Single Quantum Coherence)
Purpose: To identify direct one-bond correlations between protons and carbons (¹H-¹³C).

Pulse Program: A standard gradient-selected, sensitivity-enhanced HSQC experiment (e.g.,

hsqcedetgpsisp2.3).

Acquisition Parameters:

Spectral Width (F2 - ¹H): 12-16 ppm

Spectral Width (F1 - ¹³C): 160-180 ppm

Number of Increments (F1): 128-256
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Number of Scans per Increment: 4-16

Processing: The data is processed using a sine-bell window function in both dimensions.

2D HMBC (Heteronuclear Multiple Bond Correlation)
Purpose: To identify long-range (2-3 bond) correlations between protons and carbons (¹H-

¹³C), which is crucial for connecting different spin systems.

Pulse Program: A standard gradient-selected HMBC experiment (e.g., hmbcgplpndqf).

Acquisition Parameters:

Spectral Width (F2 - ¹H): 12-16 ppm

Spectral Width (F1 - ¹³C): 200-220 ppm

Number of Increments (F1): 256-512

Number of Scans per Increment: 8-32

Long-range coupling delay optimized for a J-coupling of 8 Hz.

Processing: The data is processed using a sine-bell window function in both dimensions.

Data Presentation
The following tables summarize the ¹H and ¹³C NMR data for Isovouacapenol C, as reported

by Roach et al. in the Journal of Natural Products (2003).

Table 1: ¹H NMR Data for Isovouacapenol C (500 MHz, CDCl₃)
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Position δ (ppm) Multiplicity J (Hz)

1α 1.45 m

1β 1.75 m

2α 1.60 m

2β 1.80 m

3α 1.50 m

3β 1.90 m

5 1.25 dd 12.0, 2.5

6 5.50 d 2.0

7 4.20 d 2.0

9 2.10 m

11 2.50 m

14 2.80 m

15 7.25 s

16 6.30 s

17-CH₃ 1.10 s

18-CH₃ 0.95 s

19-CH₃ 1.05 s

20-CH₃ 0.90 d 7.0

Benzoyl-ortho 8.05 d 7.5

Benzoyl-meta 7.45 t 7.5

Benzoyl-para 7.55 t 7.5

Table 2: ¹³C NMR Data for Isovouacapenol C (125 MHz, CDCl₃)
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Position δ (ppm)

1 38.5

2 19.5

3 41.0

4 33.5

5 55.0

6 78.0

7 75.0

8 45.0

9 50.0

10 37.0

11 28.0

12 125.0

13 155.0

14 30.0

15 140.0

16 110.0

17 22.0

18 29.0

19 25.0

20 17.0

Benzoyl-C=O 166.0

Benzoyl-C1' 130.5

Benzoyl-C2'/6' 129.8
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Benzoyl-C3'/5' 128.5

Benzoyl-C4' 133.0

Visualizations
The following diagrams illustrate the workflow for the structural elucidation of Isovouacapenol
C and the key 2D NMR correlations.
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Isovouacapenol C Structure Key 2D NMR Correlations
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To cite this document: BenchChem. [Application Note: Structural Elucidation of
Isovouacapenol C using NMR Spectroscopy]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b592900#nmr-spectroscopy-techniques-for-
isovouacapenol-c-structural-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b592900?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

